molecular formula C7H15NO2 B13508721 ethyl (2S)-2-(methylamino)butanoate

ethyl (2S)-2-(methylamino)butanoate

Cat. No.: B13508721
M. Wt: 145.20 g/mol
InChI Key: ASWJEYHEBZLUCL-LURJTMIESA-N
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Description

Ethyl (2S)-2-(methylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, which is further substituted with a methylamino group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(methylamino)butanoate typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then reacted with methylamine to introduce the methylamino group. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability . The use of microreactors also allows for the direct introduction of functional groups into the ester, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(methylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-(methylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active methylamino butanoate, which then interacts with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl butanoate: Lacks the methylamino group, making it less reactive in certain chemical reactions.

    Methyl (2S)-2-(methylamino)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (2S)-2-amino butanoate: Similar structure but without the methyl group on the amino group.

Uniqueness

This compound is unique due to the presence of both an ester and a methylamino group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl (2S)-2-(methylamino)butanoate

InChI

InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

ASWJEYHEBZLUCL-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](C(=O)OCC)NC

Canonical SMILES

CCC(C(=O)OCC)NC

Origin of Product

United States

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